

1,2-Dibromo-4-fluoro-5-nitrobenzene IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Dibromo-4-fluoro-5-nitrobenzene

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An In-depth Technical Guide: **1,2-Dibromo-4-fluoro-5-nitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1,2-Dibromo-4-fluoro-5-nitrobenzene**, a polysubstituted aromatic compound of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a potent electron-withdrawing nitro group, renders it an exceptionally versatile building block. The strategic placement of these functional groups activates the benzene ring for nucleophilic aromatic substitution (S_NAr), making it a valuable precursor for the synthesis of complex molecular architectures. This document details its chemical identity, plausible synthetic routes with mechanistic insights, core applications in drug discovery, and essential safety protocols, serving as a critical resource for professionals in chemical research and development.

Chemical Identity and Physicochemical Properties

The formal nomenclature for the compound of interest is **1,2-Dibromo-4-fluoro-5-nitrobenzene**. Its identity is established by the specific arrangement of substituents on the benzene ring, which dictates its reactivity and potential applications.

Caption: Molecular structure of **1,2-Dibromo-4-fluoro-5-nitrobenzene**.

The properties of this compound are summarized in the table below, compiled from chemical supplier and database information.

| Property | Value | Source(s) |
|-------------------|--|-----------|
| IUPAC Name | 1,2-Dibromo-4-fluoro-5-nitrobenzene | [1] |
| CAS Number | 1807056-85-4 | [1][2] |
| Molecular Formula | C ₆ H ₂ Br ₂ FNO ₂ | [1] |
| Molecular Weight | 298.89 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | N/A |
| Solubility | Expected to be soluble in common organic solvents | N/A |

Synthesis and Mechanistic Considerations

A direct, published synthesis protocol for **1,2-Dibromo-4-fluoro-5-nitrobenzene** is not readily available in foundational literature. However, a highly plausible and efficient route can be designed based on established electrophilic aromatic substitution principles, specifically the nitration of a suitable precursor. The proposed starting material is 1,2-Dibromo-4-fluorobenzene.

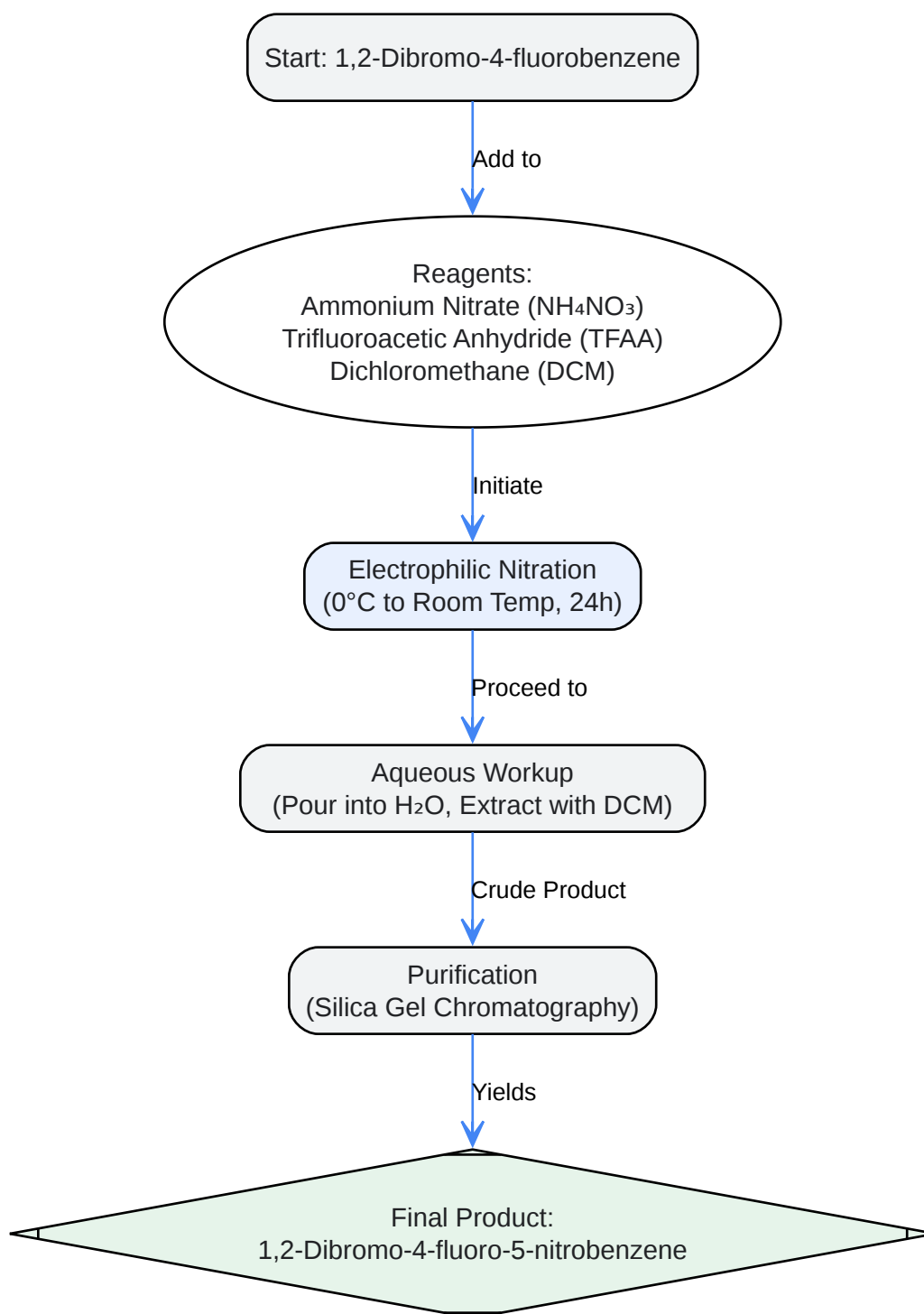
Synthetic Rationale and Regioselectivity

The synthesis hinges on the nitration of 1,2-Dibromo-4-fluorobenzene. The regiochemical outcome of this reaction is governed by the directing effects of the existing halogen substituents.

- Halogens (Br, F) are deactivating yet ortho, para-directing groups for electrophilic substitution.
- In the precursor, the C5 position is para to the bromine at C2 and ortho to the fluorine at C4.

- The C6 position is ortho to the bromine at C1.
- The C3 position is ortho to both the bromine at C2 and the fluorine at C4, making it sterically hindered.

The C5 position is electronically activated by two separate halogen atoms (para to Br, ortho to F), making it the most probable site for nitration. This leads to the desired **1,2-Dibromo-4-fluoro-5-nitrobenzene** product.



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Caption: Proposed workflow for the synthesis of **1,2-Dibromo-4-fluoro-5-nitrobenzene**.

Experimental Protocol (Adapted)

This protocol is adapted from a similar synthesis of a related isomer, 1,4-Dibromo-2-fluoro-5-nitrobenzene, and represents a robust method for achieving the target nitration.[3]

Materials:

- 1,2-Dibromo-4-fluorobenzene (1 equivalent)
- Ammonium nitrate (1.25 equivalents)
- Dichloromethane (DCM)
- Trifluoroacetic anhydride (TFAA)
- Distilled water
- Anhydrous magnesium sulfate
- Petroleum ether for chromatography

Procedure:

- In a dry round-bottom flask under an inert atmosphere, dissolve 1,2-Dibromo-4-fluorobenzene in dichloromethane.
- Cool the flask in an ice bath to 0°C with stirring.
- Sequentially add trifluoroacetic anhydride slowly to the solution. Maintain the temperature at 0°C.
- Once the addition is complete, add solid ammonium nitrate in portions over 30 minutes.
Causality Note: The combination of TFAA and ammonium nitrate generates a potent nitrating agent in situ, allowing for controlled nitration under relatively mild conditions compared to traditional mixed-acid methods.
- After the full addition of ammonium nitrate, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

- Upon completion, carefully pour the reaction mixture into a beaker of ice water to quench the reaction.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude solid by silica gel column chromatography, eluting with petroleum ether, to yield the pure **1,2-Dibromo-4-fluoro-5-nitrobenzene**.

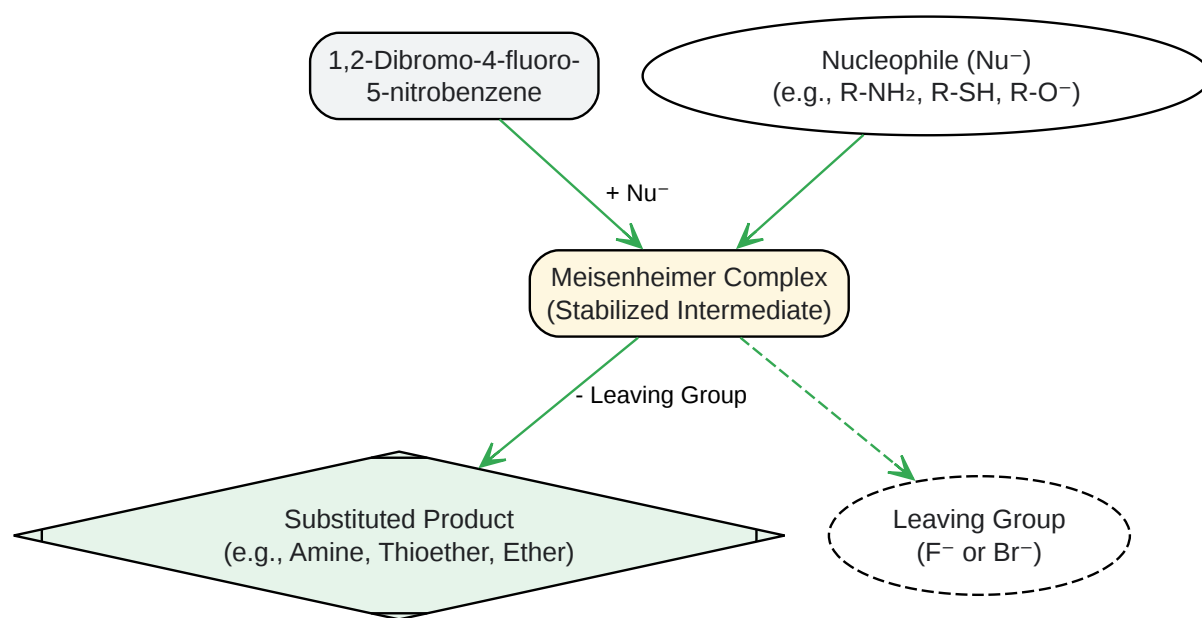
Reactivity and Applications in Drug Development

The primary utility of **1,2-Dibromo-4-fluoro-5-nitrobenzene** lies in its role as a versatile chemical intermediate, particularly in the construction of pharmaceutical and agrochemical compounds.^[4]

Nucleophilic Aromatic Substitution (S_NAr)

The compound is highly activated for Nucleophilic Aromatic Substitution (S_NAr). The strong electron-withdrawing effect of the nitro group at C5 significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The halogens (Br and F) serve as excellent leaving groups.

Mechanistic Insight: The rate-determining step in an S_NAr reaction is typically the initial addition of the nucleophile to the carbon atom bearing the leaving group.^[5] The high electronegativity of fluorine makes the carbon it is attached to (C4) highly electrophilic, suggesting it may be a preferential site for substitution. However, the bromines at C1 and C2 are also viable leaving groups. This allows for regioselective displacement by various nucleophiles (e.g., amines, thiols, alkoxides), enabling the synthesis of a diverse library of derivatives from a single precursor.



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Caption: Conceptual workflow of an $\text{S}_{\text{N}}\text{Ar}$ reaction using the title compound.

Importance in Medicinal Chemistry

Fluorinated organic compounds are of paramount importance in modern drug discovery. The incorporation of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its overall pharmacokinetic profile.^[6] As a fluorinated building block, **1,2-Dibromo-4-fluoro-5-nitrobenzene** provides a direct route to introduce these beneficial properties into novel therapeutic agents. Furthermore, ^{19}F -NMR spectroscopy has emerged as a powerful tool for fragment-based drug discovery, making fluorinated fragments valuable for screening against biological targets like proteins and RNA.^[7]

Spectroscopic Characterization

While specific spectral data for this exact compound is not publicly cataloged, its structure allows for predictable characterization using standard analytical techniques.

- ^1H NMR: Two signals would be expected in the aromatic region (approx. 7.5-8.5 ppm), both appearing as doublets due to coupling with each other.

- ^{19}F NMR: A single resonance would be observed, likely coupled to the adjacent proton at C3.
- ^{13}C NMR: Six distinct signals would be expected in the aromatic region, corresponding to the six unique carbon atoms of the benzene ring.
- Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (^{79}Br and ^{81}Br).

Safety and Handling

No specific safety data sheet (SDS) is available for **1,2-Dibromo-4-fluoro-5-nitrobenzene**. However, based on the known hazards of structurally similar halogenated nitroaromatics, stringent safety precautions are mandatory.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Hazard Classification: Expected to be harmful if swallowed, inhaled, or in contact with skin.
[\[9\]](#)[\[10\]](#) Causes serious skin and eye irritation.[\[8\]](#)
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile) inspected prior to use.[\[11\]](#)
 - Eye Protection: Use chemical safety goggles or a face shield.[\[12\]](#)
 - Body Protection: Wear a lab coat or a chemical-resistant suit to prevent skin exposure.[\[11\]](#)
 - Respiratory Protection: Use only in a well-ventilated chemical fume hood. If dusts are generated, a NIOSH/MSHA-approved respirator may be necessary.[\[12\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[12\]](#) Do not breathe dust or vapors. Wash hands thoroughly after handling. Keep away from heat and sources of ignition.[\[10\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[\[10\]](#)

Conclusion

1,2-Dibromo-4-fluoro-5-nitrobenzene is a highly functionalized and synthetically valuable aromatic compound. Its utility is primarily driven by its activation towards nucleophilic aromatic

substitution, which allows for the straightforward introduction of diverse functionalities. For researchers in drug discovery and materials science, this compound represents a strategic building block for accessing novel molecular entities, particularly those where the inclusion of fluorine can confer desirable physicochemical and biological properties. Adherence to strict safety protocols is essential when handling this reactive intermediate.

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- To cite this document: BenchChem. [1,2-Dibromo-4-fluoro-5-nitrobenzene IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1409838#1-2-dibromo-4-fluoro-5-nitrobenzene-iupac-name]

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